molecular formula C7H9Br2NOS B8007768 ZERENEX ZX-OA012352

ZERENEX ZX-OA012352

Cat. No.: B8007768
M. Wt: 315.03 g/mol
InChI Key: DDZXUPVHLRSQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZERENEX ZX-OA012352 is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a hydrobromide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZX-OA012352 typically involves the bromination of 1-(2,4-dimethylthiazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZX-OA012352 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, imines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ZERENEX ZX-OA012352 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ZERENEX ZX-OA012352 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the inhibition or modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethanone
  • 1-(2,4-Dimethylthiazol-5-yl)ethanone
  • 2,4-Dimethylthiazole

Uniqueness

Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various reactions .

Properties

IUPAC Name

2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS.BrH/c1-4-7(6(10)3-8)11-5(2)9-4;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZXUPVHLRSQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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